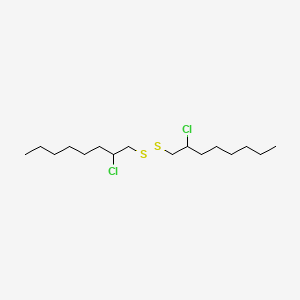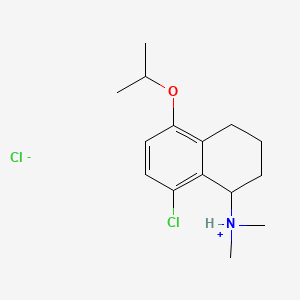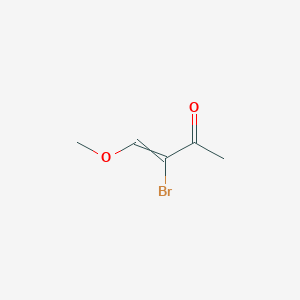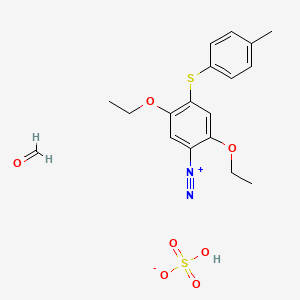
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate is a complex organic compound with the molecular formula C18H22N2O7S2. This compound is known for its unique structure, which includes a benzenediazonium group, diethoxy groups, and a sulfanyl group attached to a methylphenyl ring. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate typically involves the reaction of 2,5-diethoxyaniline with 4-methylthiophenol in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The resulting product is then treated with formaldehyde and hydrogen sulfate to form the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halides or hydroxides.
Applications De Recherche Scientifique
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diethoxy-4-tolylmercaptobenzenediazonium bisulfate: Similar structure but lacks the formaldehyde component.
2,5-Diethoxy-4-(4-methylphenyl)thiobenzenediazonium chloride: Similar structure but with a chloride counterion instead of hydrogen sulfate.
Uniqueness
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of formaldehyde and hydrogen sulfate enhances its solubility and stability, making it suitable for various applications .
Propriétés
Numéro CAS |
68201-93-4 |
|---|---|
Formule moléculaire |
C18H22N2O7S2 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate |
InChI |
InChI=1S/C17H19N2O2S.CH2O.H2O4S/c1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;1-2;1-5(2,3)4/h6-11H,4-5H2,1-3H3;1H2;(H2,1,2,3,4)/q+1;;/p-1 |
Clé InChI |
VSBVKRYHKCYUOY-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.C=O.OS(=O)(=O)[O-] |
Numéros CAS associés |
68201-93-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


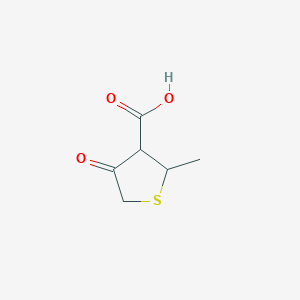
![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)
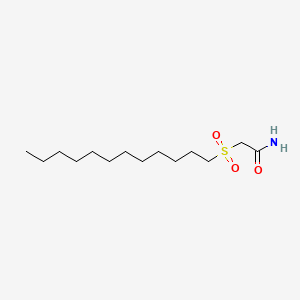
![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)
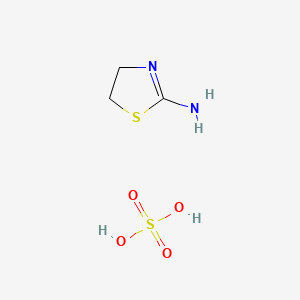
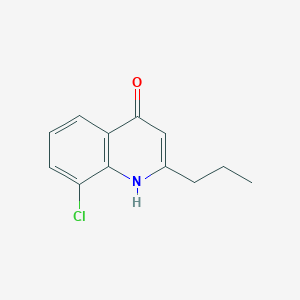
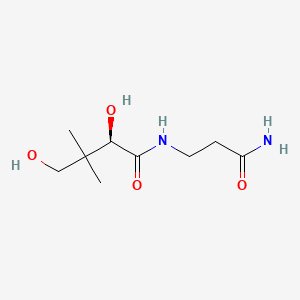

![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
